molecular formula C28H14O4S2 B13138131 9,10-Anthracenedione, 1,1'-dithiobis- CAS No. 13354-33-1

9,10-Anthracenedione, 1,1'-dithiobis-

Cat. No.: B13138131
CAS No.: 13354-33-1
M. Wt: 478.5 g/mol
InChI Key: DFASTHACKVACMB-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,1’-dithiobis- is a chemical compound with the molecular formula C({28})H({16})O({4})S({2}) It is a derivative of anthracenedione, featuring two sulfur atoms bridging two anthracenedione units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,1’-dithiobis- typically involves the reaction of 9,10-anthracenedione with sulfur-containing reagents. One common method is the reaction of 9,10-anthracenedione with thiols or disulfides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur bridge.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: 9,10-Anthracenedione, 1,1’-dithiobis- can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})), and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,1’-dithiobis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,1’-dithiobis- involves its interaction with molecular targets through its sulfur bridges. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, it may interact with enzymes or proteins, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    9,10-Anthracenedione: The parent compound, lacking the sulfur bridges.

    1,4-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative with different chemical properties.

    1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in dye production.

Uniqueness: 9,10-Anthracenedione, 1,1’-dithiobis- is unique due to its sulfur bridges, which impart distinct chemical and physical properties. These bridges can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

13354-33-1

Molecular Formula

C28H14O4S2

Molecular Weight

478.5 g/mol

IUPAC Name

1-[(9,10-dioxoanthracen-1-yl)disulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C28H14O4S2/c29-25-15-7-1-3-9-17(15)27(31)23-19(25)11-5-13-21(23)33-34-22-14-6-12-20-24(22)28(32)18-10-4-2-8-16(18)26(20)30/h1-14H

InChI Key

DFASTHACKVACMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SSC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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